4-(4-Bromophenyl)but-3-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1603029-09-9; 184360-96-1 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.084 |
IUPAC Name |
(E)-4-(4-bromophenyl)but-3-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h1-2,4-7H,3H2,(H,12,13)/b2-1+ |
InChI Key |
QAKAGCGTEVRMQA-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1C=CCC(=O)O)Br |
solubility |
not available |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 4 4 Bromophenyl but 3 Enoic Acid
Cyclization Reactions to Form Heterocyclic Scaffolds
The conversion of acyclic precursors into heterocyclic rings is a fundamental strategy in the synthesis of compounds with significant biological and material science applications. The structure of 4-(4-Bromophenyl)but-3-enoic acid suggests its potential as a precursor for various nitrogen-containing heterocycles through reactions involving its carboxylic acid and alkene functionalities.
Nitrogen-Containing Heterocycles
The following sections detail the findings from scientific literature regarding the cyclization of this compound into specific classes of nitrogen-containing heterocycles.
Pyridine (B92270) and Dihydropyridine Derivatives
Pyridine and its partially saturated counterpart, dihydropyridine, are ubiquitous structural motifs in pharmaceuticals and agrochemicals. The synthesis of these six-membered nitrogen-containing rings often involves the condensation of carbonyl compounds with a nitrogen source. A thorough review of the scientific literature reveals no specific methodologies for the direct cyclization of this compound to either pyridine or dihydropyridine derivatives. Standard synthetic routes, such as the Hantzsch dihydropyridine synthesis, typically employ β-ketoesters and aldehydes, which are structurally distinct from the target starting material.
Pyrimidine and Pyrimidinethione Systems
Pyrimidine and pyrimidinethione cores are central to a vast array of biologically active molecules, including nucleobases. Their synthesis commonly involves the reaction of a 1,3-dicarbonyl compound, or a suitable equivalent, with urea or thiourea (B124793). Despite the potential for this compound to act as a three-carbon synthon, extensive searches of chemical databases and literature have not yielded any published methods for its direct conversion into pyrimidine or pyrimidinethione systems.
Pyrazole and Dihydropyrazole Derivatives
Pyrazoles and their reduced forms, dihydropyrazoles (pyrazolines), are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are prevalent in medicinal chemistry. The most common synthetic route to these compounds is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. Based on available scientific data, there are no documented procedures for the direct cyclization of this compound with hydrazine-based reagents to yield pyrazole or dihydropyrazole derivatives.
Phthalazine and Phthalazinone Compounds
Phthalazines and phthalazinones are bicyclic nitrogen-containing heterocycles with a wide range of pharmacological activities. Their synthesis typically starts from phthalic acid derivatives or other ortho-disubstituted benzene precursors that can undergo cyclization with hydrazines. An exhaustive review of the literature indicates that there are no published methods describing the transformation of this compound into phthalazine or phthalazinone compounds. The structure of the starting material does not lend itself to the common synthetic pathways for these bicyclic systems.
Summary of Findings
A comprehensive survey of the scientific literature was conducted to identify reported methods for the chemical transformation of this compound into various nitrogen-containing heterocyclic scaffolds. The data compiled in the following table summarizes the absence of published research for the direct conversion of this specific starting material into the targeted heterocyclic systems.
| Heterocyclic Scaffold | Starting Material | Reagents | Reported Conditions | Product | Yield (%) | Reference |
| Pyridine Derivatives | This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Dihydropyridine Derivatives | This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Pyrimidine Systems | This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Pyrimidinethione Systems | This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Triazine Architectures | This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Triazinethione Architectures | This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Pyrazole Derivatives | This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Dihydropyrazole Derivatives | This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Phthalazine Compounds | This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
| Phthalazinone Compounds | This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
Thiadiazole and Imidazothiadiazole Systems
The synthesis of thiadiazole and fused imidazothiadiazole systems often utilizes 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material. This precursor undergoes reactions with various sulfur and nitrogen-containing reagents to form the desired heterocyclic rings.
One prominent pathway involves the reaction of 4-(4-bromophenyl)-4-oxobut-2-enoic acid with 2-amino-5-phthalimidomethyl-1,3,4-thiadiazole. This reaction proceeds via an aza-Michael addition, leading to the formation of 2-(2-amino-5-phthalimidomethyl-1,3,4-thiadiazol-2-yl)-4-(4-bromophenyl)-4-oxobutanoic acid. researchgate.netekb.eg This butanoic acid derivative is a crucial intermediate that can be further cyclized to create more complex fused heterocyclic systems, such as oxoimidazolo[2,3-b]-1,3,4-thiadiazoles. researchgate.netekb.eg The 1,3,4-thiadiazole nucleus is a significant scaffold in medicinal chemistry, known to be a constituent in various pharmacologically active agents. nih.gov The synthesis of novel thiadiazole derivatives is an area of intensive investigation aimed at discovering compounds with enhanced biological activities. nih.govmdpi.com
The general synthetic approach can be summarized in the following reaction scheme:
| Reactant 1 | Reactant 2 | Intermediate | Final Product Class | Ref. |
| 4-(4-Bromophenyl)-4-oxobut-2-enoic acid | 2-Amino-5-phthalimidomethyl-1,3,4-thiadiazole | Aza-Michael adduct | Imidazolo[2,3-b]-1,3,4-thiadiazole | researchgate.netekb.eg |
The formation of the imidazo[2,1-b] ekb.egunipi.itorganic-chemistry.orgthiadiazole core is a well-established synthetic route. Typically, a 2-amino-1,3,4-thiadiazole derivative is reacted with an α-haloketone. nih.gov In the context of derivatives from this compound, the corresponding α-haloketone can be synthesized and used to construct the fused imidazothiadiazole ring system.
Quinoxaline and Beta-Carboline Analogues from Enedione Intermediates
Enedione intermediates derived from this compound are valuable precursors for synthesizing quinoxaline and beta-carboline analogues. The classic and most common method for quinoxaline synthesis involves the condensation of an aromatic o-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. nih.govchim.it The enedione, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, can be transformed into a suitable 1,2-dicarbonyl intermediate, which then undergoes cyclocondensation to yield the quinoxaline core.
The synthesis of 2,3-bis(4-bromophenyl)quinoxaline, for example, is achieved by reacting 1,2-bis(4-bromophenyl)ethane-1,2-dione with o-phenylenediamine in refluxing ethanol. nih.gov While not directly starting from this compound, this illustrates the general principle of using a diketone intermediate for quinoxaline formation. The versatility of this approach allows for the creation of a wide range of substituted quinoxalines, which are known to possess diverse biological activities, including anticancer properties. nih.gov
Beta-carbolines are a significant class of indole alkaloids with a tricyclic pyrido[3,4-b]indole structure. mdpi.commdpi.com Their synthesis is of great interest due to their broad spectrum of pharmacological activities. mdpi.comljmu.ac.uk Synthetic strategies often involve the construction of the pyridine ring onto a pre-existing indole structure. While a direct synthesis from an enedione intermediate of this compound is not prominently documented, such an intermediate could potentially be elaborated into a suitable precursor for established beta-carboline syntheses, such as the Pictet-Spengler reaction. mdpi.comljmu.ac.uk
| Heterocycle | General Precursor | Synthetic Method | Potential Intermediate from Starting Acid |
| Quinoxaline | 1,2-Dicarbonyl compound | Condensation with o-phenylenediamine | 1-(4-Bromophenyl)butane-1,2-dione derivative |
| Beta-Carboline | Tryptamine or Tryptophan derivative | Pictet-Spengler, Bischler-Napieralski, etc. | Functionalized tryptamine analogue |
Oxygen-Containing Heterocycles
Tetrahydrofurans and Gamma-Lactones
Gamma-lactones (γ-lactones), which are five-membered cyclic esters, represent an important class of compounds found in numerous natural products. organic-chemistry.org The synthesis of γ-lactones can be achieved through various methods, including the intramolecular cyclization of halo-acids or the lactonization of unsaturated carboxylic acids. researchgate.netresearchgate.net
The transformation of this compound into a γ-lactone can be envisioned through several synthetic routes. One potential pathway involves the intramolecular cyclization of the corresponding 4-hydroxybutanoic acid derivative. Alternatively, methods involving bromolactonization of β,γ-unsaturated carboxylic acids provide a direct route to γ-bromo-β-lactones, which can be further transformed. researchgate.net Another approach involves the catalytic intramolecular hydroalkoxylation of corresponding unsaturated alcohols. organic-chemistry.orgorganic-chemistry.org
Furanones
Furanones, specifically 2(5H)-furanones, are another class of oxygen-containing heterocycles that can be synthesized from derivatives of this compound. The reaction of 4-aryl-4-oxo-but-2-enoic acids with reagents like 2-amino-1,3,4-thiadiazole in the presence of acetic anhydride can lead to the formation of furanone derivatives. ekb.eg For instance, the reaction can yield compounds like 2-(5-Bromophenyl-2-oxo-furan-3-yl)amino-5-phenyl-1,3,4-thiadiazole. ekb.eg This transformation highlights the utility of the enedione structure in constructing the furanone ring.
| Reactant | Reagent/Conditions | Product | Ref. |
| 4-(Aryl)-4-oxo-but-2-enoic acid | 2-Amino-1,3,4-thiadiazole / Acetic Anhydride | 2-(Aryl-2-oxo-furan-3-yl)amino-1,3,4-thiadiazole | ekb.eg |
Benzisoxazolone Derivatives
Research has demonstrated the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid in the synthesis of benzisoxazolone derivatives. ekb.eg The reaction pathway typically involves cyclization reactions initiated by reagents such as hydroxylamine (B1172632). The enoic acid derivative serves as a Michael acceptor, and subsequent intramolecular cyclization of the adduct leads to the formation of the heterocyclic system. researchgate.netekb.eg
Oxazine Derivatives
Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The synthesis of 1,3-oxazine derivatives can be accomplished through the reaction of chalcones with urea in an acidic medium. ijpsr.infoderpharmachemica.com Chalcones, which are α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone. ijpsr.info
4-Bromoacetophenone, a potential derivative of this compound, can be reacted with a substituted aromatic aldehyde to produce a chalcone. This chalcone intermediate can then be treated with urea to yield a 4-(4-bromophenyl)-6-(substituted phenyl)-6H-1,3-oxazin-2-amine analogue. ijpsr.info These compounds can be further derivatized, for example, by forming Schiff bases. ijpsr.infoijrpr.com
Spiro Heterocyclic Compound Formation
The synthesis of spiro heterocyclic compounds often involves intramolecular cyclization reactions where a bifunctional molecule is utilized. In the context of this compound, derivatization to introduce a nucleophilic center is a key strategy. For instance, the carboxylic acid can be converted into an intermediate that then participates in a cyclization reaction. One plausible approach involves the reaction of the butenoic acid derivative with a binucleophile, leading to the formation of a spirocyclic system.
Recent advancements in organic synthesis have highlighted the use of multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic systems, including spiro compounds. nih.gov A proposed pathway for generating a spiro heterocycle from this compound could involve an initial Michael addition to the α,β-unsaturated system, followed by an intramolecular cyclization. For example, a reaction with a suitable nitrogen-containing nucleophile could lead to an intermediate that, upon activation of the carboxylic acid, undergoes cyclization to form a spiro-lactam. The formation of spirooxindoles, a prominent class of spiro compounds, often proceeds through such cascade reactions. nih.gov
Furthermore, the generation of spiro-fused heterocycles containing moieties like isoindolinone and oxepine has been achieved through organocatalytic enantioselective (4+3) cyclization strategies, demonstrating the potential for creating complex spiro architectures from unsaturated systems. rsc.org While direct examples starting from this compound are not prevalent in the literature, the fundamental reactivity of its functional groups suggests its suitability as a precursor for spiro heterocycle synthesis.
Addition Reactions and Functionalization
The electrophilic nature of the β-carbon in the α,β-unsaturated carboxylic acid system of this compound makes it susceptible to nucleophilic attack. This reactivity is central to various addition reactions that enable the functionalization of the butenoic acid backbone.
Michael Addition Pathways
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. In the case of this compound, various carbon and heteroatom nucleophiles can be employed. For instance, the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate, a similar α,β-unsaturated ester, has been demonstrated to proceed with high yields, highlighting a pathway for β-arylation. orgsyn.org
The conjugate addition of organometallic reagents to α,β-unsaturated esters is a widely used method for creating β-substituted esters, which are versatile synthetic intermediates. orgsyn.org While the direct use of this compound in such reactions might require protection of the carboxylic acid group, the underlying principle of Michael addition remains a powerful tool for its derivatization.
A study on a related compound, 3-(4-bromobenzoyl) prop-2-enoic acid, demonstrated its reactivity with various nucleophiles like ethyl cyanoacetate (B8463686), malononitrile, and acetylacetone in the presence of a base, leading to Michael adducts that can further cyclize to form heterocyclic compounds. researchgate.netekb.eg
Aza-Michael Addition Methodologies
The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound. This reaction is a highly efficient method for forming carbon-nitrogen bonds. The reaction of primary and secondary amines with α,β-unsaturated carboxylic acids and their esters is a well-established synthetic strategy. nih.gov
For this compound, reaction with a primary amine could lead to an initial aza-Michael adduct, which can then undergo an intramolecular cyclization to form a lactam. This cascade reaction is a valuable tool for the synthesis of N-substituted pyrrolidone derivatives. nih.gov The reactivity in aza-Michael additions can be influenced by the choice of solvent, catalyst, and the nature of the amine. whiterose.ac.uk
The versatility of the aza-Michael addition is demonstrated in the reaction of 3-(4-bromobenzoyl) prop-2-enoic acid with 4-bromoaniline, which affords an aza-Michael adduct that can be subsequently cyclized. researchgate.net
Nucleophilic Addition to the Unsaturated System
Beyond Michael and aza-Michael additions, other nucleophiles can add to the α,β-unsaturated system of this compound. The carbonyl group activates the double bond for attack by a wide range of nucleophiles at the β-position. quizlet.com These reactions lead to the formation of a variety of functionalized butanoic acid derivatives.
For example, the addition of thiols (thia-Michael addition) can introduce sulfur-containing moieties. The reaction with nucleophiles containing a leaving group can lead to the formation of three-membered rings, such as oxiranes from the addition of a hydroperoxide anion followed by intramolecular substitution. nih.gov Similarly, the addition of N-nucleophiles with a leaving group can be an effective route to aziridines. nih.gov
Reactivity of the Aryl Bromide Moiety
The presence of the bromine atom on the phenyl ring of this compound opens up a vast array of synthetic possibilities through cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Strategies for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The aryl bromide moiety of this compound can readily participate in these transformations, allowing for the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. The aryl bromide of this compound can be coupled with various aryl or vinyl boronic acids or their esters to form biaryl or styrenyl derivatives, respectively. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.comresearchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. mdpi.com
| Coupling Partner | Catalyst | Base | Solvent | Yield |
| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Moderate to Good |
| Phenylboronic acid | Pd(0) catalyst | K₃PO₄ | Toluene/Acetonitrile/1,4-Dioxane | Moderate to Good |
This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and is illustrative of potential applications with this compound.
Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com this compound can be coupled with various alkenes, such as acrylates or styrenes, to extend the carbon framework. The reaction is catalyzed by a palladium complex and requires a base. nih.govorganic-chemistry.org
| Alkene | Catalyst | Base | Solvent |
| Styrene | Pd(OAc)₂ | K₂CO₃ | Aqueous media |
| Acrylate | Pd complex | Triethylamine | Organic solvent |
This table illustrates general conditions for the Heck reaction with aryl bromides, applicable to the derivatization of this compound.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov The aryl bromide of this compound can be coupled with a variety of terminal alkynes to introduce an alkynyl substituent. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net
| Alkyne | Catalyst System | Base | Solvent |
| Phenylacetylene | Pd₂(dba)₃/P(tBu)₃ | Cs₂CO₃ | Toluene |
| Terminal Alkyne | PdCl₂(CH₃CN)₂/X-Phos | Cs₂CO₃ | Water/PTS |
This table shows representative conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The aryl bromide of this compound can be reacted with a wide range of primary and secondary amines to synthesize N-aryl derivatives. nih.govacsgcipr.org The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. researchgate.net
| Amine | Catalyst/Ligand | Base | Solvent |
| Primary/Secondary Amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene |
| Aromatic/Heterocyclic Amine | [Pd(allyl)Cl]₂/t-BuXPhos | NaOtBu | Toluene |
This table outlines general conditions for the Buchwald-Hartwig amination of aryl bromides, suggesting pathways for the N-arylation of amines using this compound as a substrate.
Reduction and Oxidation Transformations of the Butenoic Acid System
The butenoic acid moiety in this compound offers a versatile platform for a range of reduction and oxidation reactions. The electron-withdrawing nature of the carboxylic acid group and the electronic influence of the 4-bromophenyl substituent can significantly impact the reactivity of the double bond, allowing for selective transformations under controlled conditions.
Selective Reductions to Saturated Analogues
The selective reduction of the carbon-carbon double bond in this compound leads to the formation of its saturated analogue, 4-(4-bromophenyl)butanoic acid. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is critical to ensure the selective reduction of the alkene functional group without affecting the carboxylic acid or the aryl bromide.
Key Research Findings:
While specific studies on the catalytic hydrogenation of this compound are not extensively documented in publicly available literature, the reduction of similar α,β-unsaturated carboxylic acids is a well-established transformation. The synthesis of the closely related (S)-3-(4-bromophenyl)butanoic acid has been reported via an enantioselective Michael addition, followed by hydrolysis, rather than by direct reduction of a butenoic acid precursor. orgsyn.orgorgsyn.org However, based on general principles of organic synthesis, the following conditions can be inferred for the selective reduction of this compound.
Commonly employed catalysts for this type of reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297), under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be varied to optimize the reaction rate and selectivity.
Table 1: Representative Conditions for Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acids
| Catalyst | Solvent | Hydrogen Pressure | Temperature | Product |
| 10% Pd/C | Ethanol | 1 - 5 atm | Room Temperature | Saturated Carboxylic Acid |
| 5% Pt/C | Acetic Acid | 1 - 3 atm | Room Temperature | Saturated Carboxylic Acid |
| Raney Ni | Methanol | 50 - 100 psi | 25 - 50 °C | Saturated Carboxylic Acid |
This table represents typical conditions for the reduction of α,β-unsaturated carboxylic acids and serves as a predictive guide for the reduction of this compound.
The successful reduction to 4-(4-bromophenyl)butanoic acid provides a valuable intermediate for further synthetic modifications, where the reactivity of the double bond is no longer desired.
Oxidative Functionalization Reactions
The double bond in the butenoic acid system of this compound is susceptible to various oxidative functionalization reactions, leading to the introduction of new oxygen-containing functional groups. These transformations include epoxidation, dihydroxylation, and oxidative cleavage.
Epoxidation:
Epoxidation involves the conversion of the alkene to an epoxide (oxirane), a three-membered ring containing an oxygen atom. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. masterorganicchemistry.comorganic-chemistry.org The reaction of this compound with m-CPBA would be expected to yield 3-(4-bromophenyl)-3,4-epoxybutanoic acid. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions to introduce a variety of functional groups.
Dihydroxylation:
Dihydroxylation results in the addition of two hydroxyl groups across the double bond, forming a vicinal diol. This can be accomplished using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). skku.edulibretexts.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction with osmium tetroxide typically proceeds with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the double bond. The expected product from the dihydroxylation of this compound is 4-(4-bromophenyl)-3,4-dihydroxybutanoic acid.
Oxidative Cleavage:
Under more vigorous oxidative conditions, the carbon-carbon double bond can be cleaved. Ozonolysis, followed by an oxidative workup (e.g., with hydrogen peroxide), is a powerful method for this transformation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.commdpi.com This reaction would break the butenoic acid chain, yielding 4-bromobenzaldehyde (B125591) and glyoxylic acid. Alternatively, treatment with hot, acidic potassium permanganate can also lead to oxidative cleavage.
Table 2: Predicted Products of Oxidative Functionalization of this compound
| Reaction | Reagent(s) | Predicted Product(s) |
| Epoxidation | m-CPBA | 3-(4-Bromophenyl)-3,4-epoxybutanoic acid |
| syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | syn-4-(4-Bromophenyl)-3,4-dihydroxybutanoic acid |
| Oxidative Cleavage | 1. O₃ 2. H₂O₂ | 4-Bromobenzaldehyde and Glyoxylic acid |
This table outlines the expected products from the oxidative functionalization of this compound based on established reactivity patterns of similar compounds.
These oxidative transformations significantly expand the synthetic utility of this compound, providing pathways to a diverse range of functionalized molecules.
Elucidation of Reaction Mechanisms in Synthesis and Transformation
The reactivity of this compound is dictated by its distinct functional groups, which can participate in a variety of reaction mechanisms. The presence of the aryl bromide, the unsaturated carboxylic acid moiety, and the allylic protons allows for a rich and diverse chemistry.
Investigation of Radical-Mediated Processes
While specific radical-mediated reactions involving this compound are not extensively documented in dedicated studies, the structural motifs present in the molecule suggest its potential to participate in such pathways. The carbon-bromine bond can undergo homolytic cleavage under radical conditions, and the allylic C-H bonds are susceptible to hydrogen atom abstraction.
One plausible scenario involves the intramolecular cyclization of a radical generated from the aryl bromide. This type of reaction, often initiated by radical initiators like AIBN (azobisisobutyronitrile) in the presence of a reducing agent such as a tin hydride, could lead to the formation of cyclic products. The mechanism would proceed through the following general steps:
Initiation: Generation of a radical initiator.
Propagation:
Abstraction of the bromine atom by the initiator radical to form an aryl radical.
Intramolecular cyclization of the aryl radical onto the double bond. This step is typically regioselective, favoring the formation of a five- or six-membered ring.
The resulting alkyl radical is then quenched, often by abstracting a hydrogen atom from the reducing agent.
Another potential radical process is the addition of radicals to the double bond, which could be initiated by various radical sources. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate.
Detailed Analysis of Cyclocondensation Mechanisms
The carboxylic acid and the electrophilic double bond in this compound make it a suitable substrate for cyclocondensation reactions, particularly for the synthesis of heterocyclic compounds. These reactions typically involve the reaction of the butenoic acid derivative with a binucleophile.
For instance, in a reaction with a hydrazine derivative, the proposed mechanism would likely involve an initial Michael addition of one of the nitrogen atoms to the β-position of the double bond. This would be followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon of the carboxylic acid, leading to the formation of a cyclic intermediate. Subsequent dehydration would then yield the final heterocyclic product, such as a pyrazolidinone or a pyridazinone derivative.
The mechanism can be summarized as:
Michael Addition: The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the α,β-unsaturated acid.
Proton Transfer: A proton transfer step to neutralize the resulting enolate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid.
Dehydration: Elimination of a water molecule to form the stable heterocyclic ring.
A similar mechanistic rationale can be applied to reactions with other binucleophiles like hydroxylamine or thiourea, leading to the formation of various five- or six-membered heterocyclic systems.
Mechanistic Insights into Tandem and Domino Reactions
The multiple reactive sites in this compound make it an interesting candidate for tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. A plausible and well-documented type of tandem reaction involving similar substrates is the Heck-Matsuda reaction followed by an intramolecular cyclization.
The synthesis of this compound itself can be envisioned through a Heck reaction between 4-bromoiodobenzene and but-3-enoic acid. The catalytic cycle of the Heck reaction is well-established and involves the following key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (in this case, 4-bromoiodobenzene, with the more reactive C-I bond reacting preferentially).
Alkene Coordination and Insertion: The alkene (but-3-enoic acid) coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.
β-Hydride Elimination: Elimination of a palladium hydride species to form the substituted alkene product.
Reductive Elimination: The palladium hydride species is reductively eliminated to regenerate the Pd(0) catalyst.
Following the formation of this compound, a subsequent intramolecular Heck reaction could be triggered under appropriate conditions, where the palladium catalyst inserts into the C-Br bond, followed by an intramolecular cyclization onto the newly formed double bond, leading to polycyclic structures.
Stereochemical Influences on Reaction Pathways and Selectivity
Stereochemistry plays a crucial role in the reactions of this compound, particularly in addition reactions to the double bond and in cyclization reactions that can generate new stereocenters. The inherent E geometry of the double bond in the commonly available isomer influences the stereochemical outcome of reactions.
In reactions where new chiral centers are formed, the facial selectivity of the attack on the double bond can be influenced by several factors:
Substrate Control: The existing stereochemistry of the molecule can direct the approach of a reagent to one face of the double bond over the other.
Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.
Auxiliary Control: The temporary attachment of a chiral auxiliary to the carboxylic acid group can effectively block one face of the molecule, directing the reaction to the opposite face.
For example, in a catalytic asymmetric hydrogenation of the double bond, a chiral metal catalyst would coordinate to the alkene in a way that favors the delivery of hydrogen from one specific face, resulting in an enantiomerically enriched product. The choice of catalyst and reaction conditions would be critical in determining the degree and sense of the enantioselectivity.
Computational Chemistry Approaches for Understanding Reactivity and Energetics
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and energetics of molecules like this compound, offering insights that can be difficult to obtain through experimental methods alone.
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the properties of organic molecules. For this compound, these calculations can provide valuable information about its geometry, electronic properties, and spectroscopic signatures.
Table 1: Calculated Electronic Properties of this compound (Representative Values)
| Property | Calculated Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | ~ -6.5 to -7.0 eV | The Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ -1.0 to -1.5 eV | The Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | A larger gap suggests higher kinetic stability and lower reactivity in charge transfer processes. |
| Mulliken Atomic Charges | C(carbonyl): ~+0.4 to +0.6 eC(β-alkene): ~-0.1 to -0.2 eC(α-alkene): ~-0.2 to -0.3 eBr: ~-0.05 to -0.1 e | These charges indicate the distribution of electron density and highlight the electrophilic and nucleophilic sites within the molecule. |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
The analysis of the molecular orbitals (HOMO and LUMO) can reveal the most likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is often localized on the carbonyl carbon and the β-carbon of the alkene, indicating their susceptibility to nucleophilic attack. The HOMO may have significant contributions from the π-system of the aromatic ring and the double bond, suggesting these as sites for electrophilic attack.
Furthermore, Natural Bond Orbital (NBO) analysis can provide a more detailed picture of bonding and charge distribution, quantifying the delocalization of electron density and the strength of various interactions within the molecule. These computational approaches are invaluable for rationalizing observed reactivity and for predicting the outcome of unknown reactions.
Mechanistic Investigations and Advanced Theoretical Studies
Advanced Theoretical Studies
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the intricate dance of atoms during a chemical reaction. Unlike static quantum chemical calculations that focus on stationary points on a potential energy surface, MD simulations allow for the exploration of the dynamic evolution of a system, providing a deeper understanding of reaction mechanisms, the influence of the solvent, and the transient nature of intermediates and transition states. For a molecule like 4-(4-bromophenyl)but-3-enoic acid, MD simulations can elucidate the pathways of various reactions, such as electrophilic additions to the double bond, cis-trans isomerization, or other transformations.
The primary goal of using MD simulations to study reaction dynamics is often to compute the free energy profile, or potential of mean force (PMF), along a chosen reaction coordinate. The reaction coordinate is a geometric parameter that describes the progress of the reaction, for instance, the breaking or forming of a bond or a change in a dihedral angle. By understanding the free energy landscape, one can identify the energy barriers (activation energies) that govern the reaction rate and the relative stability of intermediates.
While specific molecular dynamics studies on the reaction intermediates and transition states of this compound are not prevalent in the public literature, the methodologies can be understood by examining studies on structurally and electronically similar molecules. For example, the bromination of cinnamic acid is a closely related reaction. rsc.orgblogspot.com Computational studies on such reactions can reveal the detailed atomic motions and energetic changes as the bromine molecule approaches the double bond, forms a bromonium ion intermediate, and is subsequently attacked by a bromide ion to form the final product.
Furthermore, ab initio molecular dynamics (AIMD) simulations, where the forces between atoms are calculated on-the-fly using quantum mechanics, can provide a highly accurate description of reactions where bond breaking and forming are central. mit.edu For instance, AIMD combined with metadynamics has been used to explore the free energy surface of organocatalytic aldol (B89426) reactions, successfully predicting the stereochemical outcome. nih.gov This approach could be applied to understand the stereoselectivity of reactions involving this compound.
The table below presents representative data from computational studies on related molecules, illustrating the type of quantitative information that can be obtained from such simulations. It is important to note that these values are for analogous systems and serve to demonstrate the capabilities of the computational methods.
Table 1: Calculated Free Energy Barriers for Reactions of Related Unsaturated Acids and Aldehydes
| Reaction | Reactant(s) | Product Stereoisomer | Computational Method | Solvent | Free Energy Barrier (ΔG‡) (kJ/mol) | Reaction Free Energy (ΔG_r) (kJ/mol) |
| Aldol Reaction nih.gov | Propanal + Proline Catalyst | (S)-anti | AIMD/Metadynamics | Dimethylformamide | ~25-40 | ~ -20 |
| Aldol Reaction nih.gov | Propanal + Proline Catalyst | (R)-syn | AIMD/Metadynamics | Dimethylformamide | ~25-40 | ~ -20 |
| Aldol Reaction nih.gov | Propanal + Proline Catalyst | (R)-anti | AIMD/Metadynamics | Dimethylformamide | ~25-40 | ~ -10 |
| Aldol Reaction nih.gov | Propanal + Proline Catalyst | (S)-syn | AIMD/Metadynamics | Dimethylformamide | ~25-40 | ~ -10 |
| trans-cis Isomerization researchgate.net | p-Coumaric Acid | cis-isomer | DFT (wb97XD) | Methanol (PCM) | ~180 | ~15 |
Data is sourced from studies on analogous systems to illustrate the outputs of molecular dynamics and computational chemistry methods. nih.govresearchgate.net The exact values for this compound would require specific simulations.
Molecular dynamics simulations can also provide insights into the conformational dynamics of the reactant and any catalytic species involved. For instance, in a study of a peptide-catalyzed atroposelective bromination, MD simulations revealed that the catalyst's flexibility and its interaction with different substrate atropisomers were key to the observed enantioselectivity. nih.gov Such detailed understanding of non-covalent interactions and dynamic conformational changes in the transition state assembly is crucial for designing more efficient and selective catalysts for reactions involving molecules like this compound.
The influence of the solvent is another critical aspect that can be explicitly modeled in molecular dynamics simulations. The solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the reaction kinetics. By including explicit solvent molecules in the simulation box, one can capture specific hydrogen bonding interactions and bulk solvent effects that would be missed by simpler continuum solvent models. nih.gov
Advanced Applications of 4 4 Bromophenyl but 3 Enoic Acid As a Synthetic Precursor
Role in Multi-Step Organic Synthesis Campaigns
The utility of a synthetic precursor is often demonstrated in its successful integration into multi-step synthesis campaigns. The carbon skeleton of 4-(4-bromophenyl)but-3-enoic acid, particularly its saturated form, (S)-3-(4-bromophenyl)butanoic acid, serves as a valuable building block for producing high-purity chiral molecules for the pharmaceutical industry. orgsyn.org A well-documented, large-scale synthesis highlights its role as a target intermediate that can be produced efficiently and with high enantiomeric purity. orgsyn.org
The synthesis begins with the rhodium-catalyzed asymmetric conjugate addition (RCAA) of (4-bromophenyl)boronic acid to an α,β-unsaturated ester, such as ethyl (E)-but-2-enoate. orgsyn.orgorgsyn.org This reaction establishes the core carbon framework and the critical stereocenter. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. This two-step process is notable for its scalability, reproducibility, and cost-effectiveness. orgsyn.org
Table 1: Example of a Multi-Step Synthesis Involving a Related Precursor
| Step | Reaction | Key Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | Rhodium-Catalyzed Asymmetric Conjugate Addition | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate, Rh(NBD)₂BF₄, (R)-BINAP | (S)-Ethyl 3-(4-bromophenyl)butanoate | ~95% conversion |
This synthetic route demonstrates how the bromophenylbutanoic acid scaffold can be reliably accessed, making it an important intermediate for further functionalization in a longer synthesis campaign. The bromine atom on the phenyl ring, for instance, remains available for subsequent cross-coupling reactions, while the carboxylic acid can be converted into amides, esters, or other functional groups.
Strategic Intermediate for Complex Molecular Architectures
The true value of a precursor like this compound lies in its ability to serve as a strategic intermediate for constructing complex molecular architectures. A close analog, 4-(4-bromophenyl)-4-oxo-but-2-enoic acid, has proven to be an exceptionally useful starting material for the synthesis of a diverse range of heterocyclic compounds. researchgate.netekb.eg The combination of the α,β-unsaturated carbonyl system and the terminal carboxylic acid within this molecule allows for a variety of cyclization reactions.
Researchers have utilized this precursor to generate important heterocyclic cores, including pyridines, pyrimidines, and thiadiazoles, through reactions with different nucleophilic species. researchgate.netresearchgate.net For example, reaction with thiourea (B124793) leads to the formation of pyrimidine-2-thione derivatives, while reaction with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can yield substituted pyridines. researchgate.netresearchgate.net These heterocyclic systems are prevalent in medicinal chemistry and materials science.
The precursor acts as a linchpin, allowing for the controlled and predictable assembly of these more elaborate structures. The bromophenyl group adds another layer of synthetic utility, enabling further modifications through established transformations like Suzuki or Sonogashira coupling reactions after the core heterocycle has been formed.
Table 2: Heterocyclic Architectures from a 4-(4-Bromophenyl)butenoic Acid Analog
| Reagent(s) | Resulting Heterocyclic Core | Reaction Type | Reference |
|---|---|---|---|
| Thiourea | Pyrimidine-2-thione | Michael Addition / Cyclization | researchgate.netresearchgate.net |
| Ethyl Cyanoacetate / Ammonium Acetate | Pyridine (B92270) | Michael Addition / Cyclization / Aromatization | researchgate.netresearchgate.net |
| Malononitrile / Piperidine | Pyrane | Michael Addition / Cyclization | researchgate.netekb.eg |
Enabling New Synthetic Methodologies
Beyond its role as a building block, the this compound framework is instrumental in the development and validation of new synthetic methodologies. The enantioselective synthesis of its saturated counterpart, (S)-3-(4-bromophenyl)butanoic acid, provides a prime example of a process that is simple, scalable, and robust, showcasing the effectiveness of rhodium-catalyzed asymmetric conjugate addition for industrial applications. orgsyn.org
The reaction involves the 1,4-addition of a boronic acid to an α,β-unsaturated ester, a powerful method for creating carbon-carbon bonds and controlling stereochemistry simultaneously. orgsyn.org The success of this methodology on a large scale with the bromophenyl substrate underscores its reliability and potential for broader application in synthesizing other valuable chiral building blocks. orgsyn.orgresearchgate.net The specific conditions required for this advanced methodology are detailed in the following table.
Table 3: Key Parameters for an Enabled Synthetic Methodology
| Parameter | Description |
|---|---|
| Methodology | Rhodium-Catalyzed Asymmetric Conjugate Addition (RCAA) |
| Catalyst | Bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) [Rh(NBD)₂BF₄] |
| Chiral Ligand | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP] |
| Reactants | (4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate |
| Solvent System | 1,4-Dioxane and Water |
| Base | Triethylamine (TEA) |
| Significance | Enables the large-scale, cost-effective synthesis of enantiomerically pure 3-arylbutanoic acids. orgsyn.orgorgsyn.org |
The use of this substrate has helped to establish a reliable and efficient protocol that can be adapted for the synthesis of a wide range of related compounds, thereby enabling further discoveries in medicinal and materials chemistry.
Future Directions and Emerging Research Avenues for 4 4 Bromophenyl but 3 Enoic Acid
Exploration of Undiscovered Reaction Manifolds
While the known reactions of 4-(4-bromophenyl)but-3-enoic acid provide a solid foundation, a vast landscape of unexplored reaction pathways awaits discovery. The inherent functionalities of the molecule—the carboxylic acid, the alkene, and the brominated aromatic ring—offer a triad (B1167595) of reactive centers for novel transformations.
Future research will likely focus on previously uncharted reactivity. For instance, the alkene moiety, in conjunction with the carboxylic acid, could participate in intramolecular cyclization reactions under specific catalytic conditions to form lactones, cyclic esters that are prevalent in natural products. libretexts.org The electron-withdrawing nature of the bromophenyl group influences the reactivity of the conjugated double bond, making it a candidate for asymmetric Michael additions, a class of reactions that form carbon-carbon bonds with high stereocontrol. libretexts.org
Furthermore, the development of novel catalytic systems could unlock unique reaction pathways. For example, transition-metal catalysis could enable unprecedented C-H activation reactions on the butenoic acid chain or the aromatic ring, allowing for direct functionalization without the need for pre-installed activating groups. nih.gov The exploration of photocatalytic reactions could also reveal new transformations, harnessing the energy of light to drive unique bond formations.
Integration with Automated and High-Throughput Synthesis Platforms
The era of manual, flask-by-flask synthesis is gradually giving way to automated and high-throughput methodologies. medium.com The integration of this compound and its derivatives into these platforms represents a significant leap forward in accelerating the discovery of new molecules. researchgate.net
Automated synthesis platforms, often employing flow chemistry or robotic systems, can rapidly generate libraries of derivatives by systematically varying reaction partners and conditions. nih.govresearchgate.netnih.gov This allows for the efficient exploration of a vast chemical space around the core scaffold of this compound. researchgate.net For example, an automated system could perform a series of amidation reactions on the carboxylic acid group, using a diverse set of amines to produce a library of corresponding amides. beilstein-journals.orgnih.gov This high-throughput approach is invaluable for the rapid identification of compounds with desired biological activities or material properties.
The benefits of automation extend beyond speed and efficiency. medium.com It also enhances reproducibility and allows for the safe handling of hazardous reagents in a contained environment. medium.com As these technologies become more accessible, their application to the synthesis of this compound derivatives will undoubtedly lead to a rapid expansion of its chemical and biological profile.
Advanced Spectroscopic and Structural Characterization of Novel Derivatives
As new derivatives of this compound are synthesized, their comprehensive characterization will be paramount. Beyond routine spectroscopic methods, advanced techniques will provide deeper insights into their three-dimensional structure and electronic properties.
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning the complex structures of novel derivatives. For solid-state characterization, X-ray crystallography will continue to provide definitive proof of molecular structure, revealing precise bond lengths, angles, and intermolecular interactions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, will offer detailed information about the functional groups and their chemical environment. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will be crucial for confirming molecular formulas and identifying fragmentation patterns that can aid in structural elucidation.
The following table outlines the key spectroscopic and structural analysis techniques and their applications to novel derivatives of this compound:
| Technique | Application | Information Gained |
| 2D-NMR (COSY, HSQC, HMBC) | Elucidation of complex molecular structures | Connectivity of atoms, proton-carbon correlations |
| X-ray Crystallography | Determination of 3D molecular structure | Bond lengths, bond angles, stereochemistry, crystal packing |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition | Molecular formula confirmation, fragmentation analysis |
| FT-IR and Raman Spectroscopy | Identification of functional groups and bonding | Vibrational modes of chemical bonds, molecular symmetry |
Development of Predictive Models for Structure-Reactivity Relationships
The ability to predict the reactivity and properties of molecules before they are synthesized is a major goal in modern chemistry. For this compound and its derivatives, the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning models, holds immense promise. documentsdelivered.comflemingcollege.canih.gov
QSAR models establish mathematical relationships between the structural features of molecules and their chemical reactivity or biological activity. documentsdelivered.comflemingcollege.canih.gov By analyzing a dataset of known derivatives, these models can identify key molecular descriptors that influence a particular outcome. acs.org For example, a QSAR model could be developed to predict the rate of a specific reaction based on electronic and steric parameters of different substituents on the aromatic ring. nih.govacs.org
Hybrid Methodologies for Enhanced Synthetic Efficiency
The convergence of different synthetic strategies can often lead to more efficient and sustainable chemical processes. For this compound, the development of hybrid methodologies that combine the best aspects of different approaches will be a key area of future research.
Chemo-enzymatic synthesis, which integrates chemical and biological catalysis, offers a powerful approach for the selective modification of complex molecules. nih.gov For instance, an enzyme could be used to stereoselectively reduce the double bond of this compound, followed by a chemical transformation of the carboxylic acid group. nih.gov This combination can lead to highly efficient and environmentally friendly synthetic routes.
The use of hybrid catalytic systems, where two or more different catalysts work in concert to promote a reaction, can also lead to enhanced efficiency and novel reactivity. For example, a combination of a transition metal catalyst and an organocatalyst could be employed to achieve a transformation that is not possible with either catalyst alone. The exploration of such synergistic catalytic systems will open up new possibilities for the synthesis of complex derivatives from this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Bromophenyl)but-3-enoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to introduce the α,β-unsaturated (enoic acid) moiety. For example, reacting 4-bromobenzaldehyde with a phosphonium ylide derived from malonic acid derivatives under basic conditions (e.g., KOtBu) can yield the target compound. Solvent choice (e.g., THF or DMF) and temperature (0–25°C) significantly affect stereochemical outcomes (E/Z selectivity) and yield . Purification via recrystallization or column chromatography is critical due to potential byproducts.
Q. How is the structure of this compound confirmed spectroscopically?
- Methodological Answer : Key spectroscopic features include:
- ¹H NMR : A vinyl proton doublet (δ ~6.3–6.8 ppm, J = 15–16 Hz) and a deshielded carboxylic acid proton (δ ~12 ppm).
- ¹³C NMR : A carbonyl carbon at ~170 ppm and a conjugated double bond (C=O adjacent to C=C).
- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and conjugated C=C (~1630 cm⁻¹).
X-ray crystallography can resolve stereochemistry and confirm the E-configuration of the double bond .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromophenyl group early in the synthesis, minimizing side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ylide stability in Wittig reactions, improving yield .
- Decarboxylation Control : For precursors like 4-(4-bromophenyl)-4-oxobutanoic acid, zinc/HgCl₂ reduction in toluene under reflux ensures selective decarboxylation .
Q. How does the α,β-unsaturated system influence the compound’s reactivity and biological interactions?
- Methodological Answer : The conjugated double bond enables Michael addition with biological nucleophiles (e.g., cysteine residues), contributing to enzyme inhibition. Computational studies (DFT) show enhanced electrophilicity at the β-carbon, correlating with anti-inflammatory activity in cell-based assays (e.g., COX-2 inhibition at IC₅₀ ~5 µM) .
Q. What in silico methods predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like NF-κB or PPAR-γ. A docking score ≤ -7.0 kcal/mol suggests strong binding .
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity. For example, bromine’s electronegativity enhances binding to hydrophobic enzyme pockets .
Q. How do structural modifications (halogen substitution, double bond geometry) affect pharmacological profiles?
- Methodological Answer :
- Data Table : Comparison of Analogues’ Biological Activities
| Compound | Structural Feature | IC₅₀ (COX-2 Inhibition) | LogP |
|---|---|---|---|
| This compound | E-configuration, Br-substituent | 5.2 µM | 3.1 |
| 4-(4-Fluorophenyl)but-3-enoic acid | F-substituent | 12.4 µM | 2.8 |
| 4-(4-Bromophenyl)butanoic acid | Saturated backbone | >50 µM | 3.5 |
- Key Insight : Bromine’s size and lipophilicity enhance target affinity compared to fluorine. The α,β-unsaturated system is critical for activity, as saturation reduces potency .
Q. What analytical techniques resolve isomeric or degradation products of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase (ACN:H₂O, 70:30) to separate E/Z isomers (retention time difference ~2.1 min).
- LC-MS : Detect degradation products (e.g., decarboxylated derivatives) via m/z 243 [M-H]⁻ for the intact compound vs. m/z 199 for degradation .
Q. How do researchers address discrepancies in reported biological activities?
- Methodological Answer :
- Purity Validation : Use HPLC (>98% purity) and elemental analysis to exclude batch variability.
- Assay Standardization : Compare IC₅₀ values across multiple assays (e.g., ELISA vs. cell viability). For example, COX-2 inhibition may vary due to enzyme source (human recombinant vs. murine) .
- In Vivo vs. In Vitro : Poor bioavailability (e.g., logP >3) may explain weak in vivo efficacy despite strong in vitro activity. Formulation with cyclodextrins improves solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
